![molecular formula C24H18F17O4P B13847490 Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate is a perfluoroalkylated substance (PFAS) with the molecular formula C24H18F17O4P and a molecular weight of 724.344 . This compound is known for its unique chemical structure, which includes a phosphate group bonded to a perfluorooctyl chain and two benzyl groups. It is commonly used in environmental testing and research due to its distinct properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate typically involves the reaction of dibenzyl phosphate with 2-(perfluorooctyl)ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various phosphate derivatives, phosphites, and substituted benzyl compounds. These products have diverse applications in different fields .
Scientific Research Applications
Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate has several scientific research applications, including:
Chemistry: Used as a reference standard in environmental testing and analytical chemistry.
Biology: Studied for its interactions with biological molecules and potential effects on living organisms.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties
Mechanism of Action
The mechanism of action of Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate involves its interaction with molecular targets such as enzymes and receptors. The perfluorooctyl chain imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The phosphate group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Sodium bis(1H,1H,2H,2H-[1,2-13C2]Perfluorooctyl)phosphate
- 2-(8-Chloroperfluorooctyloxy)tetrafluoroethanesulfonyl Fluoride
- 9-Chloro-3-oxa-perfluorononylsulfonic Acid Potassium Salt
Uniqueness
Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate is unique due to its combination of a perfluorooctyl chain and two benzyl groups, which impart distinct chemical and physical properties. This makes it particularly useful in environmental testing and research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C24H18F17O4P |
|---|---|
Molecular Weight |
724.3 g/mol |
IUPAC Name |
dibenzyl 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate |
InChI |
InChI=1S/C24H18F17O4P/c25-17(26,18(27,28)19(29,30)20(31,32)21(33,34)22(35,36)23(37,38)24(39,40)41)11-12-43-46(42,44-13-15-7-3-1-4-8-15)45-14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
HTXKJEZUSFNUHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


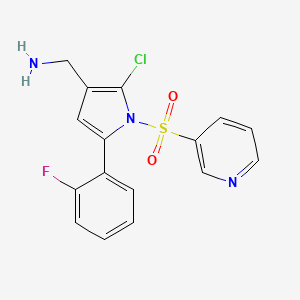
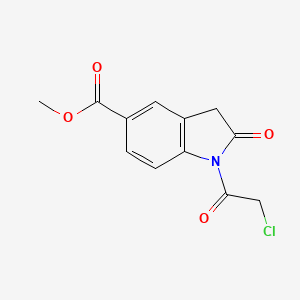

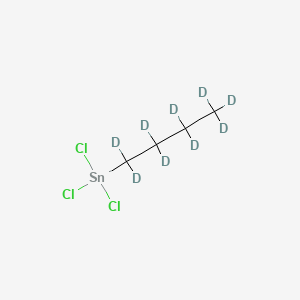


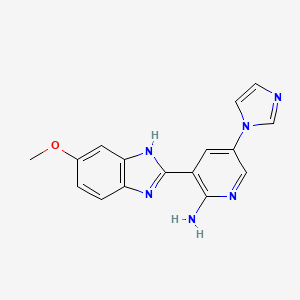
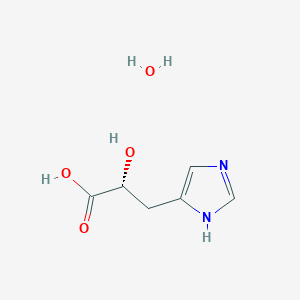
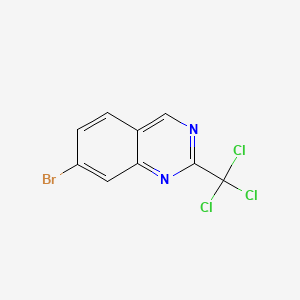
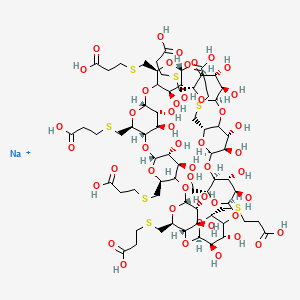


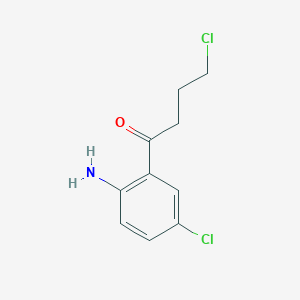
![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
